1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one
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Overview
Description
1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylbutanone moiety.
Mechanism of Action
Target of Action
It is suggested that this compound has an opioid mechanism of action and similarity to drugs such as isotonitazene . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands.
Mode of Action
Given its opioid-like properties, it may interact with opioid receptors, leading to a decrease in the perception of pain . This interaction typically results in the inhibition of adenylate cyclase, decreasing intracellular cAMP, leading to a reduction in the release of neurotransmitters.
Biochemical Pathways
They can inhibit the release of substance P, glutamate, and other neurotransmitters involved in pain transmission from the peripheral to the central nervous system .
Result of Action
Given its opioid-like properties, it likely results in analgesia, or pain relief . At the cellular level, it may decrease neuronal excitability and inhibit neurotransmitter release, leading to a decrease in pain signal transmission.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methyl AP-237. Factors such as pH levels, temperature, and the presence of other substances can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and yields protected piperazines . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, leading to the formation of chiral piperazines .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using similar reaction conditions as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazine derivatives.
Scientific Research Applications
1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial materials.
Comparison with Similar Compounds
1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one can be compared with other similar compounds, such as:
2-Methyl AP-237: Known for its opioid-like effects and potential for abuse.
AP-237 (bucinnazine): Another piperazine derivative with analgesic properties.
AP-238: A related compound with similar structural features and biological activities.
These compounds share structural similarities but may differ in their specific biological activities and therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
IUPAC Name |
1-(2-methylpiperazin-1-yl)-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-14(13-7-5-4-6-8-13)15(18)17-10-9-16-11-12(17)2/h4-8,12,14,16H,3,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAXFPZZSDMGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCNCC2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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